N-(2-bromophenyl)-2-chloroacetamide

Description

N-(2-Bromophenyl)-2-chloroacetamide is an organic compound characterized by a bromine-substituted phenyl ring attached to an acetamide backbone with a chlorine atom at the α-position. Its molecular formula is C₈H₇BrClNO, with a molecular weight of 264.51 g/mol. The bromine atom at the ortho position of the phenyl ring and the chloroacetyl group contribute to its unique electronic and steric properties, making it a versatile intermediate in medicinal and synthetic chemistry. This compound is frequently utilized in the synthesis of heterocyclic derivatives, such as thiazoles, oxadiazoles, and benzothiazoles, which are explored for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

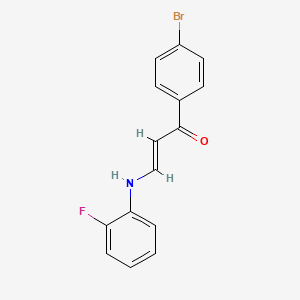

(E)-1-(4-bromophenyl)-3-(2-fluoroanilino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFNO/c16-12-7-5-11(6-8-12)15(19)9-10-18-14-4-2-1-3-13(14)17/h1-10,18H/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXJZQOYBQSUBF-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC=CC(=O)C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-bromophenyl)-2-chloroacetamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromoaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane. The general reaction scheme is as follows:

[ \text{2-Bromoaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-chloroacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The compound can be reduced to form N-(2-bromophenyl)acetamide.

Oxidation: Oxidative conditions can lead to the formation of N-(2-bromophenyl)-2-chloroacetic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

N-(2-bromophenyl)acetamide: Formed by reduction.

N-(2-bromophenyl)-2-chloroacetic acid: Formed by oxidation.

Substituted amides: Formed by nucleophilic substitution.

Scientific Research Applications

N-(2-bromophenyl)-2-chloroacetamide has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-chloroacetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromophenyl and chloroacetamide moieties can facilitate binding to active sites, leading to inhibition or activation of biological pathways. Detailed studies on its interaction with molecular targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Halogen-Substituted Analogues

- N-(2,4,5-Trichlorophenyl)-2-chloroacetamide : Substitution with multiple chlorine atoms on the phenyl ring increases electronegativity, enhancing hydrogen-bonding interactions in crystal structures. The dihedral angle between the phenyl ring and acetamide group is 74.3° , compared to ~65° in N-(2-bromophenyl)-2-chloroacetamide, suggesting greater steric hindrance with trichloro substitution .

- N-(4-Bromophenyl)-2-chloroacetamide : The para-bromo substitution reduces steric effects compared to the ortho isomer, leading to higher solubility in polar solvents. The C=O stretching frequency in IR spectra shifts from 1680 cm⁻¹ (ortho) to 1665 cm⁻¹ (para), indicating altered electron density distribution .

Functional Group Variations

- N-(2-Benzoyl-4-bromophenyl)-2-chloroacetamide : The addition of a benzoyl group at the para position introduces π-π stacking capabilities, stabilizing the molecule in crystal lattices. This derivative exhibits a longer C-Cl bond (1.78 Å ) compared to the parent compound (1.72 Å ), likely due to electron-withdrawing effects of the benzoyl group .

- N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide: Replacement of the chlorine atom with a furan-containing amine group increases molecular flexibility. The furan ring enables hydrogen bonding with biological targets, enhancing antimicrobial activity against Staphylococcus aureus (MIC = 6.25 µg/mL) compared to the parent compound (MIC = 25 µg/mL) .

Antimicrobial Activity

The thiazole derivative () shows superior broad-spectrum activity due to the thiazole ring’s ability to disrupt microbial cell membranes.

Anticancer and Enzyme Inhibition

- This compound derivatives with piperazine moieties exhibit cholinesterase inhibition (IC₅₀ = 1.8 µM for acetylcholinesterase), comparable to donepezil (IC₅₀ = 0.8 µM ) .

- N-(2,4,6-Trimethylphenyl)-2-chloroacetamide demonstrates reduced anticancer activity (IC₅₀ = 45 µM against MCF-7) compared to bromophenyl analogues (IC₅₀ = 12 µM ), highlighting the importance of bromine in enhancing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N-(2-bromophenyl)-2-chloroacetamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-bromoaniline reacts with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions like hydrolysis of chloroacetyl chloride. Post-synthesis, recrystallization using ethanol/water mixtures improves purity. Monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) ensures reaction completion .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the acetamide linkage (δ ~3.8 ppm for CHCl, δ ~165 ppm for carbonyl).

- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H···O hydrogen bonds) and dihedral angles between aromatic rings and acetamide groups, critical for understanding packing efficiency .

- IR : Stretching frequencies at ~1680 cm (C=O) and ~3300 cm (N–H) validate functional groups .

Q. How does hydrogen bonding influence the stability and reactivity of this compound in solid-state studies?

- Methodological Answer : Intramolecular C–H···O and intermolecular N–H···O hydrogen bonds stabilize the crystal lattice, as observed in related N-aryl chloroacetamides. These interactions reduce molecular mobility, enhancing thermal stability. Such data guide polymorph screening for pharmaceutical formulations .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., bromo vs. nitro groups) alter the biological activity and electronic properties of this compound derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., Br, NO) increase electrophilicity of the acetamide carbonyl, enhancing reactivity with nucleophilic biological targets (e.g., enzyme active sites). Comparative SAR studies using Hammett constants (σ) quantify substituent effects on antibacterial potency. For example, nitro derivatives exhibit higher LogP (~3.4) than bromo analogs, affecting membrane permeability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability). Standardized protocols (CLSI guidelines) and dose-response curves (IC/MIC) improve reproducibility. Computational docking (AutoDock Vina) identifies binding modes to targets like DNA gyrase, clarifying structure-activity relationships .

Q. What advanced analytical techniques are suitable for assessing the thermal stability and degradation pathways of this compound?

- Methodological Answer :

- TGA/DSC : Quantifies decomposition temperatures (T ~200°C) and identifies endothermic events (e.g., melting).

- GC-MS : Detects volatile degradation products (e.g., HCl, bromobenzene) under accelerated stability conditions (40°C/75% RH) .

Q. How does crystal packing, revealed by X-ray diffraction, inform drug design for this compound-based therapeutics?

- Methodological Answer : Crystal structures reveal intermolecular distances (<3.5 Å) critical for co-crystal engineering. For instance, halogen bonding (C–Br···O) in analogs like N-(4-bromo-2-nitrophenyl)-2-chloroacetamide enhances lattice energy, improving solubility via co-formers like succinic acid .

Q. What mechanistic insights explain the antimicrobial activity of this compound against multidrug-resistant pathogens?

- Methodological Answer : The chloroacetamide moiety acts as a Michael acceptor, covalently binding to cysteine residues in bacterial thioredoxin reductase. Flow cytometry with SYTOX Green confirms membrane disruption in Gram-positive strains (MIC 8–16 µg/mL) .

Q. How can structure-activity relationship (SAR) models optimize the pharmacokinetic profile of this compound derivatives?

- Methodological Answer : QSAR models using descriptors like polar surface area (PSA) and molar refractivity predict blood-brain barrier penetration. For example, hydroxyethylamino substituents (PSA ~75 Ų) reduce CNS toxicity compared to lipophilic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.